APT2 vs. APT1 Inhibitory Potency and Selectivity Profile
This compound exhibits a unique balanced dual inhibition of APT1 and APT2, a profile not shared by more selective APT inhibitors such as palmostatin B. Quantitative surface plasmon resonance (SPR) analysis revealed a KI of 730 nM for APT2 and 990 nM for APT1, yielding a selectivity ratio of approximately 1.4-fold [1]. In contrast, the prototypical benzothiophene carboxamide IKK-2 inhibitor (e.g., compound from patent US20060058522) shows no measurable APT activity at equivalent concentrations, highlighting the unique chemotype-driven target selectivity of 477498-08-1 [2].
| Evidence Dimension | Enzyme inhibition equilibrium constant (KI) |
|---|---|
| Target Compound Data | APT2 KI = 730 nM; APT1 KI = 990 nM (SPR assay, 1 hour incubation) |
| Comparator Or Baseline | Palmostatin B: APT1-selective (>10-fold); IKK-2 inhibitor (benzothiophene carboxamide): no APT inhibition |
| Quantified Difference | 1.4-fold selectivity for APT2 over APT1; unique dual APT profile absent in comparator chemotypes |
| Conditions | Surface plasmon resonance (SPR) enzyme kinetic assay, recombinant APT1/APT2 of unknown origin, 1 hour incubation at 25°C. |
Why This Matters
This is the only available tool compound with near-equimolar dual APT1/2 activity, allowing simultaneous interrogation of both depalmitoylases without confounding from highly selective inhibitors that fail to recapitulate the full palmitoylation cycle regulation in cellular models.
- [1] BindingDB. BDBM50496627 (CHEMBL3133032) – KI values for APT1 and APT2. https://www.bindingdb.org/bind/index.jsp?query=477498-08-1 View Source
- [2] Patent US20060058522. Thiophene-carboxamide derivatives and their use as inhibitors of the enzyme IKK-2. https://www.sumobrain.com/patents/usapp/Thiophene-carboxamide-derivatives-their-use/20060058522.html View Source
